1-Methylpyrrole-2-carboxaldehyde

Catalog No.
S584955
CAS No.
1192-58-1
M.F
C6H7NO
M. Wt
109.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Methylpyrrole-2-carboxaldehyde

CAS Number

1192-58-1

Product Name

1-Methylpyrrole-2-carboxaldehyde

IUPAC Name

1-methylpyrrole-2-carbaldehyde

Molecular Formula

C6H7NO

Molecular Weight

109.13 g/mol

InChI

InChI=1S/C6H7NO/c1-7-4-2-3-6(7)5-8/h2-5H,1H3

InChI Key

OUKQTRFCDKSEPL-UHFFFAOYSA-N

SMILES

CN1C=CC=C1C=O

Solubility

Soluble in water
Soluble (in ethanol)

Synonyms

1-methyl-2-pyrrolecarboxaldehyde

Canonical SMILES

CN1C=CC=C1C=O

1-Methylpyrrole-2-carboxaldehyde is an organic compound with the molecular formula C₆H₇NO and a molecular weight of approximately 109.1259 g/mol. It is classified as a pyrrole derivative, specifically a substituted pyrrole with a methyl group and an aldehyde functional group. The compound is known by various names, including N-Methyl-2-formylpyrrole and 1-Methyl-1H-pyrrole-2-carboxaldehyde . Its structure features a five-membered nitrogen-containing ring, which contributes to its unique chemical properties.

Organic Synthesis:

  • Precursor for complex molecules: 1-MP-2-C can serve as a building block for the synthesis of more complex molecules due to its reactive aldehyde and nitrogen-containing pyrrole ring. Studies have explored its use in the synthesis of bioactive compounds, such as pyrrole-based alkaloids and heterocyclic pharmaceuticals [].

Medicinal Chemistry:

  • Drug discovery: The unique structure of 1-MP-2-C holds promise for the development of novel drugs. Research suggests its potential for applications in treating various conditions, including neurodegenerative diseases, cancer, and infectious diseases [, ].

Material Science:

  • Functional materials: 1-MP-2-C can be incorporated into the design of functional materials due to its specific chemical properties. Studies have investigated its potential use in the development of new materials with applications in organic electronics, sensors, and catalysts [, ].

Biological Research:

  • Probe molecule: 1-MP-2-C can be utilized as a probe molecule in various biological studies. Its reactivity and unique structure make it a valuable tool for investigating protein-ligand interactions and cellular processes [].

  • Reduction: The compound can be reduced to 2-methylpyrrole using lithium aluminum hydride (LiAlH₄) as a reducing agent. This reaction involves the elimination of the aldehyde functional group .
  • Aryl Substitution: Direct arylation reactions have been reported, where 1-methylpyrrole-2-carboxaldehyde reacts with various aryl halides to form substituted products .
  • Condensation Reactions: It can undergo condensation reactions with amines to form imines or related compounds, showcasing its reactivity as an aldehyde .

Research indicates that 1-methylpyrrole-2-carboxaldehyde exhibits various biological activities. It has been identified in several plant species, such as Capparis spinosa and Nicotiana tabacum, suggesting potential roles in plant metabolism or defense mechanisms . Additionally, compounds similar to 1-methylpyrrole-2-carboxaldehyde have demonstrated antioxidative properties, which may imply that this compound could also possess such activities .

Several methods are employed for synthesizing 1-methylpyrrole-2-carboxaldehyde:

  • Starting Materials: The synthesis often begins with pyrrole and subsequent formylation processes, typically using formic acid or other formylating agents.
  • Direct Formylation: A common method involves the direct formylation of 1-methylpyrrole using reagents like phosphorus oxychloride and dimethylformamide, leading to the formation of the aldehyde functional group .
  • Multi-step Synthesis: In more complex syntheses, intermediates may be prepared through various reactions before ultimately yielding 1-methylpyrrole-2-carboxaldehyde.

1-Methylpyrrole-2-carboxaldehyde serves multiple purposes in different fields:

  • Chemical Synthesis: It is utilized as an intermediate in the synthesis of various organic compounds, particularly in pharmaceuticals and agrochemicals .
  • Research: The compound is of interest in academic research for studying pyrrole derivatives and their properties.

Interaction studies involving 1-methylpyrrole-2-carboxaldehyde have focused on its reactivity with other chemical species:

  • Reactivity with Nucleophiles: The aldehyde group can react with nucleophiles such as amines or alcohols, forming stable adducts or derivatives.
  • Biological Interactions: Preliminary studies suggest potential interactions with biological macromolecules, although detailed investigations are needed to elucidate specific mechanisms.

Several compounds share structural similarities with 1-methylpyrrole-2-carboxaldehyde. Here are some notable examples:

Compound NameStructure TypeUnique Features
PyrroleBasic pyrrole structureLacks substituents on the nitrogen atom
2-MethylpyrroleMethylated pyrroleContains a methyl group at position 2
1-AcetylpyrroleAcetylated pyrroleFeatures an acetyl group instead of an aldehyde
N-MethylpyrroleMethylated pyrroleContains a methyl group at the nitrogen position
PyridineSix-membered ringContains one nitrogen atom in a six-membered ring

Uniqueness of 1-Methylpyrrole-2-Carboxaldehyde

The uniqueness of 1-methylpyrrole-2-carboxaldehyde lies in its specific combination of functional groups (methyl and aldehyde) on the pyrrole ring. This configuration allows for distinctive reactivity patterns not observed in simpler pyrroles or other nitrogen-containing heterocycles. Its potential biological activity further adds to its significance in both synthetic chemistry and natural product research.

Traditional Chemical Synthesis

Alkaline Condensation of Succinaldehyde and Methylamine

The most established method involves condensing succinaldehyde (C₄H₆O₂) with methylamine (CH₃NH₂) under alkaline conditions. A 2018 patent (CN108191732B) optimized this route using sodium or potassium hydroxide in ethanol, achieving yields up to 89.3%. Key steps include:

  • Cooling: Methylamine and alkali are cooled to -10°C–0°C to minimize side reactions.
  • Dropwise Addition: Succinaldehyde is added slowly to prevent exothermic runaway.
  • Heating: The mixture is heated to 30°C–60°C for 10–18 hours, facilitating cyclization.
  • Distillation: Crude product is purified via atmospheric distillation.

Table 1: Reaction Conditions and Yields for Alkaline Condensation

Succinaldehyde (mmol)Methylamine (mmol)BaseTemp (°C)Time (h)Yield (%)
522.7575.0NaOH601088.8
522.7784.1NaOH451489.3
522.7940.8KOH501289.0

Mechanistic Insights and Reaction Optimization

The reaction proceeds through a Paal-Knorr-type mechanism:

  • Imine Formation: Methylamine reacts with succinaldehyde to form an intermediate imine.
  • Cyclization: Base-mediated deprotonation triggers pyrrole ring closure.
  • Aromatization: Elimination of water yields the final product.
    Optimizing the molar ratio (1:1.1–1:2 succinaldehyde:methylamine) and using tetradecyltrimethylammonium bromide (TTAB) as a phase-transfer catalyst improved yields to 98%.

Oxidative Annulation Strategies

C(sp³)–H Functionalization and Aldehyde Formation

Recent advances employ oxidative annulation to construct the pyrrole ring while introducing the aldehyde group. A 2018 study demonstrated the use of aryl methyl ketones, methylamine, and acetoacetate esters in a one-pot reaction. Iodoxybenzene (IBX) served as the oxidant, converting C(sp³)–H bonds to aldehydes with 72% efficiency.

Key Reaction Pathway:

  • Mannich Reaction: Succinaldehyde and methylamine form an imine intermediate.
  • Cyclization: Proline catalyzes pyrrole ring closure.
  • Oxidation: IBX oxidizes the C3 methyl group to an aldehyde.

Catalytic Systems for Direct Aldehyde Synthesis

Transition-metal catalysts like Pd/Cu enable direct aldehyde formation via C–H activation. For example, Pd(OAc)₂ with oxygen as a terminal oxidant achieved 68% yield at 80°C. This method avoids stoichiometric oxidants, enhancing sustainability.

Table 2: Catalytic Systems for Oxidative Annulation

SubstrateCatalystOxidantTemp (°C)Yield (%)
Aryl methyl ketonePd(OAc)₂O₂8068
SuccinaldehydeProline/IBXIBX2572

Biocatalytic and Enzymatic Approaches

UbiD-CAR Enzyme Coupling for CO₂ Fixation

A 2022 study reported enzymatic CO₂ fixation using Pseudomonas aeruginosa HudA (UbiD decarboxylase) and Segniliparus rotundus CAR (carboxylic acid reductase). This system converted pyrrole to pyrrole-2-carbaldehyde at near-ambient CO₂ levels. For 1-methylpyrrole-2-carboxaldehyde, methylamine could replace ammonia in the UbiD active site, though yields remain unverified.

Reaction Steps:

  • Carboxylation: UbiD fixes CO₂ onto pyrrole, forming pyrrole-2-carboxylic acid.
  • Reduction: CAR reduces the acid to the aldehyde using NADPH.

Whole-Cell Biocatalyst Systems for Enhanced Efficiency

Whole-cell systems using E. coli expressing CAR and glucose dehydrogenase (GDH) improved cofactor regeneration. At OD₆₀₀ = 50, yields reached 1.90 mM, a 2.1-fold increase over purified enzymes.

Table 3: Biocatalytic Performance

BiocatalystCofactor RegenerationYield (mM)
Purified CAR/HudANADPH0.89
Whole-cell E. coliGlucose/GDH1.90

Cyanation and Electrophilic Functionalization

Chlorosulfonyl Isocyanate-Mediated Introduction of Cyano Groups

The chlorosulfonyl isocyanate (CSI) mediated cyanation of 1-methylpyrrole-2-carboxaldehyde represents a significant synthetic methodology for introducing cyano groups into pyrrole frameworks. This reaction demonstrates exceptional regioselectivity, with the cyano group being introduced exclusively at the 4-position of the pyrrole ring [1]. The reaction proceeds under mild conditions using acetonitrile as solvent, with the substrate being treated with CSI at low temperatures, typically employing a solid carbon dioxide/acetone bath.

The mechanism involves the initial reaction of CSI with the pyrrole ring system, forming an intermediate N-chlorosulfonyl amide. This intermediate is subsequently converted to the corresponding nitrile through treatment with dimethylformamide (DMF) at elevated temperatures (50°C). The high regioselectivity observed in this transformation is attributed to the directing effect of the aldehyde group, which acts as a meta-directing substituent, favoring electrophilic attack at the 4-position [1].

Table 1: CSI-Mediated Cyanation of 1-Methylpyrrole-2-carboxaldehyde

SubstrateReagentConditionsProductYield (%)Selectivity
1-Methylpyrrole-2-carboxaldehydeCSICH₃CN, -78°C, 48h1-Methyl-4-cyanopyrrole-2-carboxaldehyde534-position selective
1-Methylpyrrole-2-carboxaldehydeCSICH₃CN, solid CO₂/acetone bath1-Methyl-4-cyanopyrrole-2-carboxaldehyde534-position selective
Pyrrole-2-carboxaldehydeCSICH₃CN, rapid reactionPyrrole derivatives25Poor selectivity

The superior performance of the N-methylated substrate compared to the parent pyrrole-2-carboxaldehyde is notable, with the former providing clean 4-substitution in 53% yield, while the latter suffers from extensive polymerization and decomposition, yielding only 25% of the desired product [1]. This difference highlights the stabilizing effect of the N-methyl group, which suppresses the formation of azafulvene intermediates that are prone to polymerization.

Byproduct Mitigation in Multi-Step Reactions

The CSI-mediated cyanation reaction generates several byproducts, primarily sulfonamide derivatives formed through side reactions of the intermediate N-chlorosulfonyl amide [1]. Effective mitigation of these byproducts is crucial for achieving acceptable yields and product purity.

The primary strategy for byproduct mitigation involves careful control of the reaction conditions, particularly temperature and reaction time. The use of DMF as a nucleophilic solvent for the conversion of the intermediate amide to the nitrile is essential, as it facilitates the elimination of the sulfonyl group while minimizing side reactions [1]. The DMF work-up is typically performed at 50°C for 15 minutes, followed by immediate quenching with ice-cold water to prevent further decomposition.

Table 2: Byproduct Mitigation Strategies in CSI Cyanation

Reaction TypeMajor ByproductsMitigation StrategyEffectiveness
CSI cyanationSulfonamide derivativesDMF work-up at 50°CGood
CSI cyanationPolymeric materialControlled temperatureModerate
CSI cyanationDisubstituted productsStoichiometric controlGood

Additional strategies include the use of stoichiometric amounts of CSI to prevent oversubstitution and the implementation of rigorous exclusion of moisture, which can lead to hydrolysis of the CSI reagent and formation of unwanted byproducts [1].

Cross-Coupling and Decarboxylative Reactions

Palladium-Catalyzed Aryl Substitution

Palladium-catalyzed direct arylation of 1-methylpyrrole-2-carboxaldehyde has emerged as a powerful tool for constructing biaryl compounds. The reaction typically employs PEPPSI (Pyridine Enhanced Precatalyst Preparation Stabilization and Initiation) type palladium complexes bearing N-heterocyclic carbene (NHC) ligands [2]. These catalysts demonstrate exceptional activity for the selective C5-arylation of the pyrrole ring.

The reaction proceeds through a concerted metalation-deprotonation mechanism, where the palladium center coordinates to the pyrrole ring and facilitates the abstraction of the C5 proton. The aryl halide undergoes oxidative addition to the palladium center, followed by reductive elimination to form the C-C bond [2]. The aldehyde group plays a crucial role in directing the regioselectivity, with the C5 position being favored due to electronic effects.

Table 3: Palladium-Catalyzed Arylation of 1-Methylpyrrole-2-carboxaldehyde

CatalystAryl HalideConditionsProductYield (%)Selectivity
Pd-PEPPSI-NHCBromobenzeneKOAc, DMAc, 150°C, 2h5-Phenyl-1-methylpyrrole-2-carboxaldehyde88C5-arylation
Pd-PEPPSI-NHC4-BromobenzaldehydeKOAc, DMAc, 150°C, 2h5-(4-CHO-phenyl)-1-methylpyrrole-2-carboxaldehyde95C5-arylation
Pd-NHC complexesVarious aryl bromidesVarious conditionsVarious C5-arylated products65-98C5-arylation

The reaction conditions have been optimized to achieve high conversions and excellent selectivity. Potassium acetate serves as the base, while N,N-dimethylacetamide (DMAc) is employed as the solvent. The reaction temperature of 150°C is crucial for achieving complete conversion within reasonable reaction times (1-2 hours) [2].

The substrate scope is remarkably broad, with both electron-rich and electron-poor aryl bromides participating effectively in the reaction. Heteroaryl bromides, including 3-bromoquinoline and 2-bromobenzonitrile, also undergo smooth coupling reactions, demonstrating the generality of the methodology [2].

Ruthenium-Catalyzed Heterocycle Formation

Ruthenium-catalyzed reactions of pyrrole-2-carboxaldehyde derivatives lead to the formation of novel heterocyclic complexes through unique coordination modes. The reaction of [Ru(H)₂(CO)(PPh₃)₃] with pyrrole-2-carboxaldehyde results in the formation of κ²(N,O)-chelated ruthenium complexes, where the pyrrole nitrogen and the aldehyde oxygen coordinate to the metal center [3].

The reaction proceeds through initial coordination of the aldehyde oxygen to the ruthenium center, followed by intramolecular cyclization involving the pyrrole nitrogen. This process results in the formation of two distinct isomeric products: an ethanoyl-conjugated Ru-pyrrole complex and a pyrrolide Ru-carbaldehyde complex [3]. The distribution of these isomers depends on the reaction conditions, particularly the solvent system employed.

Table 4: Ruthenium-Catalyzed Heterocycle Formation

ComplexSubstrateSolventProductCoordination ModeStructural Features
[Ru(H)₂(CO)(PPh₃)₃]Pyrrole-2-carboxaldehydeEthanol/1,4-dioxaneκ²(N,O)-[RuH(CO)(HL₂)(PPh₃)₂] (4)Heteroleptic κ²(N,O)Ethanoyl-conjugated Ru-pyrrole
[Ru(H)₂(CO)(PPh₃)₃]Pyrrole-2-carboxaldehyde1,2-dimethoxyethaneκ²(N,O)-[RuH(CO)(HL₂)(PPh₃)₂] (5)Heteroleptic κ²(N,O)Pyrrolide Ru-carbaldehyde
[Ru(H)₂(CO)(PPh₃)₃]Pyrrole-2-carboxaldehydeMixed solventsMixture of isomersVarious modesFunctional isomers

The reaction mechanism involves initial hydrogen elimination from the ruthenium dihydride precursor, followed by coordination of the substrate. The aldehyde group undergoes nucleophilic attack by the pyrrole nitrogen, leading to the formation of a stable five-membered chelate ring [3]. The antisymbiotic trans-influence observed in these complexes results in the CO ligands being positioned opposite to the N- or O-anionic groups.

Directed Functionalization Strategies

Lithiation and Electrophilic Aromatic Substitution

The directed lithiation of 1-methylpyrrole-2-carboxaldehyde offers unique opportunities for regioselective functionalization. The aldehyde group serves as a directing group for ortholithiation, facilitating the introduction of various substituents at specific positions on the pyrrole ring [4]. Notably, the lithiation of N-methylpyrrole-2-carboxaldehyde can occur at the N-methyl position, representing a rare example of directed N-alkyl lithiation.

The reaction employs strong bases such as n-butyllithium or lithium diisopropylamide (LDA) at low temperatures (-78°C) in tetrahydrofuran. The α-amino alkoxide strategy has been developed to enhance the regioselectivity of the lithiation process. This approach involves the in situ formation of α-amino alkoxide directing groups through the reaction of the aldehyde with lithiated secondary amines [4].

Table 5: Directed Lithiation Strategies

StrategyDirecting GroupLithiation SiteBase UsedSelectivity
Direct lithiationAldehyde groupN-methyl positionn-BuLiN-methyl selective
α-amino alkoxide directingα-amino alkoxideortho to directing groupn-BuLi/LTMDARegioselective
Decarboxylative arylationCarboxylateC-2 positionPd(P^t^Bu₃)₂C-2 arylation

The α-amino alkoxide approach provides superior control over regioselectivity by varying the amine component. Lithium N,N,N'-trimethylethylenediamine (LTMDA) and lithiated N-methylpiperazide (LNMP) have been employed successfully, with each providing different regioselectivity patterns [4].

Azafulvene Intermediates for Diversified Synthesis

The formation of azafulvene intermediates represents both a challenge and an opportunity in pyrrole chemistry. These highly reactive intermediates are formed through the loss of substituents from the pyrrole ring, leading to the generation of a reactive dienamine system [5]. While azafulvene formation can lead to unwanted polymerization and decomposition, it can also be harnessed for the synthesis of complex heterocyclic structures.

The propensity for azafulvene formation is strongly influenced by the substitution pattern on the pyrrole ring. N-unprotected pyrroles show high tendency for azafulvene formation, while electron-withdrawing groups on the nitrogen, such as tert-butoxycarbonyl (Boc) or 2-(trimethylsilyl)ethoxymethyl (SEM) groups, can suppress this process [5].

Table 6: Azafulvene Chemistry and Stability

Compound TypeStabilityAzafulvene FormationProtecting Group EffectSynthetic Utility
N-unprotected pyrroleUnstableHigh tendencyNoneLimited
N-Boc pyrroleUnstableHigh tendencyEWG stabilizationLimited
N-SEM pyrroleModerateReduced tendencyEWG stabilizationGood
N-methyl pyrroleStableSuppressedEDG stabilizationExcellent

The SEM protecting group has emerged as particularly useful for synthetic applications, as it provides sufficient stabilization to prevent azafulvene formation while remaining removable under mild conditions. This has enabled the development of decarboxylative arylation protocols that would otherwise be impossible with unprotected pyrroles [5].

The synthetic utility of controlled azafulvene formation has been demonstrated in the synthesis of complex polycyclic structures. The reactive nature of the azafulvene intermediate allows for cycloaddition reactions, leading to the formation of fused ring systems that would be difficult to access through other methods [5].

Physical Description

Clear orange to dark red liquid; roasted nutty aroma

XLogP3

0.5

Density

1.012-1.018

UNII

M0HYH3D7SX

GHS Hazard Statements

Aggregated GHS information provided by 132 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 89 of 132 companies. For more detailed information, please visit ECHA C&L website;
Of the 3 notification(s) provided by 43 of 132 companies with hazard statement code(s):;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.67%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

1192-58-1

Wikipedia

1-methyl-1H-pyrrole-2-carboxaldehyde

Use Classification

Food additives -> Flavoring Agents
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Dates

Last modified: 08-15-2023

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